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molecular formula C29H32N2O B8643078 2-(4-Octyloxyphenyl)-4,5-diphenylimidazole

2-(4-Octyloxyphenyl)-4,5-diphenylimidazole

Cat. No. B8643078
M. Wt: 424.6 g/mol
InChI Key: LOZQORUJFOFLEZ-UHFFFAOYSA-N
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Patent
US05648373

Procedure details

2-(4-Hydroxyphenyl)-4,5-diphenylimidazole (5 g) (J. Org. Chem., 1964, 29, 1926) was reacted with 8-bromooctane (6.2 g) in a method similar to Example 9. Work-up and recrystallisation from ethanol and water gave 2-(4-octyloxyphenyl)-4,5-diphenylimidazole (4.29 g, 63%) as a white solid, m.p. 178°. Found: C, 82.31; H, 7.66; N, 6.73%; C29H32N2O requires C, 82.04; H, 7.60; N, 6.60%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:9][C:10]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[N:12]=2)=[CH:4][CH:3]=1.Br[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>>[CH2:26]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[NH:12][C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)=[C:10]([C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:9]=2)=[CH:6][CH:7]=1)[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C=1NC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
6.2 g
Type
reactant
Smiles
BrCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallisation from ethanol and water

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)C=1NC(=C(N1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.29 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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